molecular formula C7H2BrF2NS B3196667 4-Bromo-2,5-difluorophenyl isothiocyanate CAS No. 1000577-80-9

4-Bromo-2,5-difluorophenyl isothiocyanate

Cat. No.: B3196667
CAS No.: 1000577-80-9
M. Wt: 250.07 g/mol
InChI Key: DZCHDQYIMUERSQ-UHFFFAOYSA-N
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Description

Overview of the Isothiocyanate Functional Group in Organic Synthesis

The isothiocyanate group, with its characteristic –N=C=S bonding arrangement, is a highly valuable functional group in organic chemistry. researchgate.net It is a member of the heterocumulene family and is known for its electrophilic character, making the central carbon atom susceptible to attack by a wide range of nucleophiles. evitachem.com This reactivity is harnessed by synthetic chemists to construct a diverse array of more complex molecules.

Isothiocyanates are key building blocks in the synthesis of numerous nitrogen- and sulfur-containing heterocyclic compounds, such as thiazoles, thiadiazoles, and triazoles. researchgate.netresearchgate.net They readily react with amines, hydrazines, and other nucleophilic reagents to form thiourea (B124793) and thiosemicarbazide (B42300) derivatives, which are often intermediates in the construction of these important heterocyclic systems. researchgate.netnih.gov

Beyond synthetic utility, isothiocyanates are well-known in nature, particularly in cruciferous vegetables like broccoli and mustard, where they are formed from the enzymatic hydrolysis of glucosinolates. researchgate.netnih.gov These naturally occurring compounds, such as sulforaphane (B1684495) and phenethyl isothiocyanate, have been extensively studied for their biological activities. nih.govmdpi.com In a more artificial context, phenyl isothiocyanate is famously used in the Edman degradation, a method for sequencing amino acids in proteins. innospk.com

Common synthetic routes to isothiocyanates often start from primary amines, which react with carbon disulfide to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate product. organic-chemistry.org Another established method involves the reaction of a primary amine with thiophosgene (B130339). mdpi.com

Significance of Halogenation (Bromine and Fluorine) in Aryl Systems

The introduction of halogen atoms onto an aromatic ring is a cornerstone strategy in modern chemical and pharmaceutical research. Fluorine and bromine, in particular, impart distinct and highly consequential changes to a molecule's physicochemical properties.

Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. Its incorporation into a drug candidate can lead to significant improvements in:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity.

Membrane Permeability: Strategic placement of fluorine can alter a molecule's lipophilicity and its ability to cross biological membranes. nih.gov

Bromine is larger and less electronegative than fluorine but is also a common feature in biologically active compounds. It can increase a molecule's lipophilicity and its ability to form halogen bonds, a type of non-covalent interaction that can contribute to drug-receptor binding. The substitution pattern of bromine on a phenyl ring has been shown to be critical for biological activity in various contexts. acs.org The presence of both bromine and fluorine atoms on the same aryl ring, as in the title compound, creates a unique electronic and steric profile that is of great interest for creating novel molecular structures with potentially enhanced biological or material properties. acs.org

PropertyHydrogen (H)Fluorine (F)Bromine (Br)
Van der Waals Radius (Å) 1.201.471.85
Electronegativity (Pauling Scale) 2.203.982.96
Bond Energy with Carbon (C-X, kJ/mol) 413485280

Positioning of 4-Bromo-2,5-difluorophenyl Isothiocyanate in Contemporary Chemical Sciences

This compound is primarily positioned as a specialized chemical intermediate and a versatile building block for organic synthesis. Its value lies in the unique combination of its reactive isothiocyanate handle and the specific electronic properties conferred by its 4-bromo-2,5-difluoro-substituted phenyl ring. While extensive research focusing solely on this specific molecule is not widespread, its utility can be inferred from the well-established chemistry of its constituent parts.

The synthesis of this compound can be achieved from its corresponding aniline (B41778) or phenol (B47542) precursor, for instance, through the reaction of 4-bromo-2,5-difluorophenol (B1276729) with thiophosgene, with reported yields of approximately 81%. evitachem.com

The presence of the three halogen atoms makes the aromatic ring electron-deficient and modifies its interaction potential, while the isothiocyanate group provides a reliable reaction site for building molecular complexity. This makes the compound a highly attractive starting material for creating libraries of novel compounds for screening purposes in drug discovery and materials science. For example, related difluorophenyl isothiocyanates have been explored for applications as redox mediators in battery technology, indicating potential utility beyond the biomedical sphere. rsc.org

Scope and Objectives of Research on this Compound

Research involving this compound is logically directed toward leveraging its unique structure for the creation of novel molecules. The primary objectives include:

Synthesis of Novel Heterocycles: Utilizing the isothiocyanate group as a linchpin to react with various nucleophiles to construct new, highly functionalized heterocyclic systems that are otherwise difficult to access.

Exploration of Structure-Activity Relationships (SAR): Synthesizing a series of derivatives to systematically investigate how the 4-bromo-2,5-difluoro substitution pattern influences biological activity. This allows for a deeper understanding of the specific roles of each halogen atom at its respective position. acs.org

Discovery of New Biologically Active Agents: Given the known anticancer and antimicrobial properties of many isothiocyanates and halogenated aromatic compounds, a major objective is to screen derivatives of this compound for potential therapeutic applications. nih.govnih.gov

Development of Molecular Probes and Materials: Investigating the potential of the compound and its derivatives in materials science or as chemical probes, where the unique combination of halogens and the isothiocyanate group could impart useful electronic or spectroscopic properties.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-difluoro-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHDQYIMUERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 4 Bromo 2,5 Difluorophenyl Isothiocyanate

Classical Approaches for Isothiocyanate Synthesis

The conversion of a primary aromatic amine to an isothiocyanate is a fundamental transformation in organic chemistry. Two classical methods have been extensively employed for this purpose: the use of thiophosgene (B130339) and its derivatives, and the reaction of amines with carbon disulfide followed by the decomposition of the resulting dithiocarbamate (B8719985) salt.

Thiophosgene-Based Methods

The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the synthesis of isothiocyanates. nih.gov The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride to afford the isothiocyanate.

For the synthesis of 4-bromo-2,5-difluorophenyl isothiocyanate, the precursor 4-bromo-2,5-difluoroaniline (B53279) would be treated with thiophosgene, typically in the presence of a base to neutralize the liberated HCl. Common bases include triethylamine (B128534) or sodium bicarbonate. The reaction is often carried out in a biphasic system of an organic solvent (like dichloromethane (B109758) or toluene) and water. rsc.org

General Reaction Scheme:

While effective, the high toxicity and hazardous nature of thiophosgene have led to the development of alternative, safer reagents. youtube.com

Carbon Disulfide and Amine Condensation Routes

A widely used alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. orgsyn.org This intermediate is then induced to eliminate a molecule of hydrogen sulfide (B99878) using a variety of reagents to yield the isothiocyanate. google.com

The initial step is the nucleophilic addition of 4-bromo-2,5-difluoroaniline to carbon disulfide. The choice of base is crucial and can range from ammonia (B1221849) to organic amines like triethylamine or inorganic bases such as potassium hydroxide (B78521) or sodium carbonate. orgsyn.orggoogle.com

The subsequent desulfurization of the dithiocarbamate salt is the key step, and numerous reagents have been developed for this purpose, including:

Lead Nitrate: A classical method that is effective but involves heavy metal waste. orgsyn.org

Ethyl Chloroformate: This reagent reacts with the dithiocarbamate to form an intermediate that decomposes to the isothiocyanate. nih.gov

Tosyl Chloride: A facile method that relies on the in situ formation of a dithiocarbamate salt, which is then decomposed by tosyl chloride. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A mild and efficient reagent for the desulfurization step. cbijournal.com

Cyanuric Chloride (TCT): This reagent has been shown to be particularly effective for the synthesis of electron-deficient aryl isothiocyanates in a one-pot process under aqueous conditions. beilstein-journals.orgnih.gov

The following table summarizes typical desulfurizing agents used in the carbon disulfide route:

Desulfurizing Agent Typical Reaction Conditions Applicability for Electron-Deficient Anilines
Lead Nitrate Aqueous solution, often with steam distillation for product isolation. Moderate, can be low yielding. orgsyn.org
Ethyl Chloroformate Biphasic systems, can require extended reaction times. Good, but can be slow. nih.gov
Tosyl Chloride In situ generation of dithiocarbamate, mild conditions. Good, high yields often reported. organic-chemistry.org
Boc₂O Catalytic DMAP or DABCO, volatile byproducts. Good, clean reactions. cbijournal.com
Cyanuric Chloride (TCT) One-pot, aqueous conditions, often with a co-solvent like DMF. Excellent, high yields reported. beilstein-journals.orgresearchgate.net

Specialized Synthetic Routes for Fluorinated and Brominated Aryl Isothiocyanates

The electronic properties of 4-bromo-2,5-difluoroaniline, specifically the reduced nucleophilicity of the amino group due to the electron-withdrawing halogen substituents, can present challenges for classical synthetic methods. Therefore, specialized routes have been developed to efficiently synthesize such isothiocyanates.

Amination and Subsequent Isothiocyanate Formation

This approach involves the synthesis of the precursor amine, 4-bromo-2,5-difluoroaniline, followed by its conversion to the isothiocyanate using one of the methods described in section 2.1. The synthesis of 4-bromo-2,5-difluoroaniline itself can be achieved through various routes, for instance, by the bromination of 2,5-difluoroaniline (B146615).

A common procedure for the synthesis of the precursor amine is the direct bromination of 2,5-difluoroaniline using a brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. chemicalbook.com

Once the 4-bromo-2,5-difluoroaniline is obtained and purified, it can be converted to the target isothiocyanate. Given its electron-deficient nature, methods employing reagents like cyanuric chloride in a one-pot procedure with carbon disulfide are often preferred. beilstein-journals.orgnih.gov

Palladium-Catalyzed Transformations for Aryl Halide Precursors

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of C-N and C-S bonds, and can be adapted for the synthesis of isothiocyanates. One potential, though less common, route could involve the palladium-catalyzed thiocyanation of an aryl halide precursor, such as 1,4-dibromo-2,5-difluorobenzene (B1294941), followed by rearrangement to the isothiocyanate. However, direct isothiocyanation is not a standard palladium-catalyzed reaction.

A more plausible, albeit indirect, palladium-catalyzed approach would be the cyanation of an aryl halide to an aryl nitrile, which can then be further transformed. researchgate.netrsc.org For instance, 1,4-dibromo-2,5-difluorobenzene could be selectively monocyanated. However, converting the nitrile to an isothiocyanate is a multi-step process and generally less efficient than direct methods starting from the aniline (B41778).

More relevant is the palladium-catalyzed amination of an aryl halide to generate the precursor aniline, which is then converted to the isothiocyanate. While not a direct palladium-catalyzed route to the isothiocyanate, it highlights the importance of palladium catalysis in the synthesis of the necessary precursors.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, particularly from the electron-deficient 4-bromo-2,5-difluoroaniline, often requires careful optimization of reaction conditions to achieve high yields and purity.

For thiophosgene-based methods , optimization typically involves the choice of solvent and base, as well as controlling the reaction temperature to manage the exothermicity and minimize side reactions. A biphasic system with a phase-transfer catalyst can sometimes improve yields.

In carbon disulfide-based routes , the formation of the dithiocarbamate salt is a critical step. For electron-deficient anilines, stronger bases or longer reaction times may be necessary. The choice of the desulfurizing agent is paramount. For instance, a one-pot procedure using cyanuric chloride (TCT) in an aqueous/organic solvent mixture has been shown to be highly effective for electron-deficient anilines. The addition of a co-solvent like DMF can improve the solubility of the reactants and facilitate the reaction. beilstein-journals.orgresearchgate.net

The following table illustrates the effect of different desulfurizing agents on the yield of isothiocyanates from electron-deficient anilines, based on literature reports for analogous compounds.

Precursor Amine (Analogue) Desulfurizing Agent Solvent Yield (%) Reference
4-Fluoroaniline Cyanuric Chloride H₂O/CH₂Cl₂/DMF 94 beilstein-journals.org
4-Chloroaniline Tosyl Chloride CH₂Cl₂ 92 organic-chemistry.org
4-Bromoaniline Lead Nitrate H₂O/Ethanol 55 orgsyn.org
4-Nitroaniline Phenyl Chlorothionoformate (two-step) CH₂Cl₂ 95 organic-chemistry.org
4-Trifluoromethylaniline Cyanuric Chloride H₂O/CH₂Cl₂/DMF 85 researchgate.net

The data suggests that for an electron-deficient substrate like 4-bromo-2,5-difluoroaniline, methods employing cyanuric chloride or a two-step approach with a reagent like phenyl chlorothionoformate are likely to provide the best yields. Optimization of parameters such as reaction time, temperature, and stoichiometry of reagents would be crucial for maximizing the yield and purity of the final product, this compound.

Catalyst Screening and Ligand Effects

The critical step in the synthesis of aryl isothiocyanates from anilines is the desulfurization of the in situ generated dithiocarbamate intermediate. This transformation often requires a reagent to facilitate the elimination of a sulfur atom. While not a catalyst in the classical sense, the choice of this desulfurizing agent is paramount for the success of the reaction, especially with electron-deficient substrates like 4-bromo-2,5-difluoroaniline.

A variety of reagents have been explored for this purpose. Traditional methods have employed toxic and hazardous reagents like thiophosgene. nih.gov However, modern synthetic chemistry has moved towards safer and more efficient alternatives. One such reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. cbijournal.com TCT has proven effective in converting dithiocarbamate salts to isothiocyanates. nih.gov The reaction with TCT proceeds relatively quickly, even at reduced temperatures such as 0 °C. nih.gov For a complete conversion of the dithiocarbamate intermediate, at least 0.5 equivalents of TCT are typically necessary. nih.gov The decomposition of the adduct formed between the dithiocarbamate and TCT to release the final isothiocyanate product can be incomplete under neutral or weakly basic conditions. nih.gov

Other desulfurizing agents that have been successfully employed for the synthesis of isothiocyanates include hydrogen peroxide, sodium persulfate, and iodine. nih.govchemrxiv.org These reagents offer greener alternatives to heavy metal-based agents like lead nitrate. nih.gov For instance, a system utilizing iodine in the presence of tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective for the rapid synthesis of various isothiocyanates, including those derived from electron-deficient anilines. chemrxiv.org Another approach involves the use of phenyl chlorothionoformate in a two-step process, which is particularly versatile for producing highly electron-deficient aryl isothiocyanates. organic-chemistry.org

The selection of the desulfurizing agent is a critical parameter in the synthesis of this compound, as summarized in the table below.

Desulfurizing AgentTypical Reaction ConditionsSuitability for Electron-Deficient Anilines
2,4,6-Trichloro-1,3,5-triazine (TCT)0.5 equiv., CH₂Cl₂, 0 °C, followed by basificationEffective, but may require basic workup for complete product release
Phenyl ChlorothionoformateTwo-step process, solid NaOH, CH₂Cl₂Reported to be highly versatile and efficient
Iodine/Tetrabutylammonium Iodide (TBAI)Commercially available reagentsRapid conversion for a range of anilines
Sodium PersulfateDesulfurization agentA viable, more environmentally friendly option

Solvent Selection and Temperature Profiles

The formation of the dithiocarbamate intermediate from 4-bromo-2,5-difluoroaniline and carbon disulfide (CS₂) is significantly influenced by the choice of solvent and the reaction temperature. Due to the reduced nucleophilicity of the aniline, forcing conditions may be required.

For many standard aniline to isothiocyanate conversions, the reaction can be carried out in an aqueous system with an inorganic base like potassium carbonate (K₂CO₃) at room temperature. beilstein-journals.org However, for highly electron-deficient arylamines, this process can be inefficient. beilstein-journals.org In such cases, the choice of solvent becomes critically important for the successful formation of the dithiocarbamate salt. beilstein-journals.org Research has shown that for challenging substrates, a co-solvent system of dimethylformamide (DMF) and water can be beneficial. nih.govbeilstein-journals.org

The temperature profile for the synthesis is also a key consideration. While the initial dithiocarbamate formation with electron-rich anilines proceeds readily at room temperature, electron-deficient anilines often require elevated temperatures to achieve a reasonable reaction rate. beilstein-journals.orgmdpi.com For example, a reaction temperature of 40 °C has been used to facilitate the conversion of electron-deficient anilines. nih.govbeilstein-journals.org This is often coupled with an excess of carbon disulfide. beilstein-journals.org

Following the formation of the dithiocarbamate, the subsequent desulfurization step is often conducted at a lower temperature, typically 0 °C, to control the reactivity of the desulfurizing agent. nih.govbeilstein-journals.org The final workup, which may involve basification to pH >11 with a strong base like sodium hydroxide (NaOH), is crucial for the complete decomposition of the intermediate adduct and isolation of the isothiocyanate product. nih.govbeilstein-journals.org

The table below outlines the solvent and temperature profiles for the key steps in the synthesis of this compound.

Reaction StepSolvent SystemTemperature ProfileKey Considerations
Dithiocarbamate FormationDMF/H₂O40 °CNecessary for electron-deficient anilines to drive the reaction forward.
DesulfurizationDichloromethane (CH₂Cl₂)0 °CAllows for controlled addition of the desulfurizing agent.
Product IsolationBiphasic (e.g., CH₂Cl₂/H₂O)Room TemperatureBasification to pH >11 may be required for complete product release.

Scale-Up Considerations for Laboratory to Pilot Production

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and product quality.

One of the primary concerns is the handling of reagents. Carbon disulfide is highly flammable and volatile, requiring specialized handling procedures and equipment to minimize ignition risks. Similarly, many desulfurizing agents are reactive and may require controlled addition via jacketed reactors to manage any exotherms.

The reaction kinetics and heat transfer become more critical on a larger scale. The formation of the dithiocarbamate from an electron-deficient aniline at an elevated temperature (e.g., 40 °C) will need careful monitoring and control to prevent runaway reactions. beilstein-journals.org The subsequent cooling to 0 °C for the desulfurization step must be efficient to ensure the stability of the reagents and intermediates. beilstein-journals.org

Workup and purification procedures also need to be adapted for larger volumes. The use of a biphasic system with a chlorinated solvent like dichloromethane and an aqueous phase is common. cbijournal.combeilstein-journals.org On a pilot scale, this will necessitate large-volume extraction vessels and phase-separation equipment. The final purification, which might involve distillation or crystallization, will need to be optimized to handle larger quantities of material and ensure the removal of impurities.

A demonstrated scale-up of a similar process for phenyl isothiocyanate from a 20 mmol scale to a 1.0 mol scale highlights the feasibility of producing isothiocyanates in larger quantities. beilstein-journals.org This particular scale-up was performed in a 2-liter jacketed flask, with controlled dropwise addition of reagents over several hours. beilstein-journals.org The final product was conveniently isolated by vacuum distillation. beilstein-journals.org While this compound may have different physical properties, this example underscores the potential for scaling up the synthesis with appropriate engineering controls.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,5 Difluorophenyl Isothiocyanate

Electrophilic and Nucleophilic Reaction Pathways

The isothiocyanate group is intrinsically electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring further amplifies this electrophilicity.

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to produce N,N'-disubstituted thioureas. This reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea (B124793). For 4-bromo-2,5-difluorophenyl isothiocyanate, the reaction with a generic primary amine (R-NH₂) can be depicted as follows:

The formation of dithiocarbamates from amines and carbon disulfide is a well-established method, and subsequent desulfurization can yield isothiocyanates. kiku.dk This highlights the reversible nature of the core reaction, although the formation of the thiourea is generally favorable. The process is typically efficient for both alkyl and aryl amines. kiku.dk

Table 1: Representative Amines for Thiourea Formation This table is illustrative and based on the general reactivity of isothiocyanates.

Amine Product Structure
Aniline (B41778)
Benzylamine

The carbon-sulfur double bond of the isothiocyanate group can participate in cycloaddition reactions. While [2+2] and [4+2] cycloadditions are less common for isothiocyanates compared to other cumulenes, they can occur with suitable reaction partners. More prevalent are [3+2] cycloadditions, where the isothiocyanate acts as a dipolarophile. For instance, azomethine ylids, generated from the thermal cleavage of aziridines, can undergo a [2+3] cycloaddition with the C=S bond of aryl isothiocyanates to form thiazolidine (B150603) derivatives. cdnsciencepub.com The reaction of aryl isothiocyanates with azides can also lead to the formation of heterocyclic compounds. acs.org

The mechanism of these cycloadditions can be influenced by the electronic nature of the aryl isothiocyanate. The electron-deficient aromatic ring of this compound would likely enhance its reactivity as a dipolarophile in such transformations.

Carbonylative and Related Transformations

While direct carbonylative reactions on the isothiocyanate group are not widely reported, related transformations involving carbon monoxide can be envisaged, particularly in the context of the aryl halide moieties. Palladium-catalyzed carbonylation reactions of aryl halides are a powerful tool for the synthesis of various carbonyl compounds. nih.gov For this compound, the C-Br bond could potentially undergo palladium-catalyzed carbonylation to introduce a carbonyl group, for example, in the presence of an alcohol to form an ester. The isothiocyanate group would need to be stable under these reaction conditions.

Halogen-Specific Reactivity (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring provides distinct opportunities for selective functionalization.

The carbon-bromine bond is a common and effective handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Common examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. This is a widely used method for constructing C-C bonds. nih.govresearchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. mdpi.com

Stille Coupling: Reaction with an organotin reagent. mdpi.com

Negishi Coupling: Reaction with an organozinc reagent. mdpi.com

The general scheme for a Suzuki-Miyaura coupling of this compound would be:

The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govmdpi.com

Table 2: Potential Cross-Coupling Partners for C-Br Activation This table is illustrative and based on established cross-coupling methodologies.

Coupling Reaction Reagent Type Potential Product Moiety
Suzuki-Miyaura Arylboronic acid Biaryl
Sonogashira Terminal alkyne Aryl-alkyne
Heck Alkene Aryl-alkene
Buchwald-Hartwig Amine Aryl-amine

Aromatic rings bearing strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The fluorine atoms in this compound, being highly electronegative, activate the aromatic ring towards nucleophilic attack. The substitution typically occurs at the carbon atom bearing the leaving group (in this case, fluoride). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The presence of the isothiocyanate group and the bromine atom, which are also electron-withdrawing, further enhances the electrophilicity of the aromatic ring, making it a good candidate for SNAr reactions. The regioselectivity of the substitution would depend on the relative activation provided by the substituents and steric factors. Polyfluoroarenes are known to undergo SNAr reactions, often with high regioselectivity. mdpi.com Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace one of the fluorine atoms.

Mechanistic Investigations Using Isotopic Labeling and Kinetic Studies

A thorough review of the scientific literature reveals a notable absence of specific mechanistic investigations employing isotopic labeling or detailed kinetic studies for the reactions of this compound. While this compound is available commercially and utilized in various synthetic applications, dedicated research into its reaction mechanisms through these sophisticated techniques has not been published in accessible scholarly sources.

The isothiocyanate functional group (-N=C=S) is well-known for its electrophilic character at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this functional group is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of two electron-withdrawing fluorine atoms and a bromine atom is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.

In the absence of direct experimental data for this compound, a general understanding of its probable reaction mechanisms can be inferred from the extensive studies conducted on other aryl isothiocyanates.

Expected Reactivity and Postulated Mechanisms:

Reaction with Amines: The reaction of aryl isothiocyanates with primary or secondary amines is a cornerstone of their chemistry, leading to the formation of thiourea derivatives. The generally accepted mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product. The electron-withdrawing substituents on the phenyl ring of this compound would likely accelerate the initial nucleophilic attack, suggesting a faster reaction rate compared to less-substituted aryl isothiocyanates.

Reaction with Alcohols and Thiols: In the presence of a strong base or catalyst, aryl isothiocyanates react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. The mechanism is analogous to the reaction with amines, involving the nucleophilic addition of the alcohol or thiol to the isothiocyanate carbon.

Cycloaddition Reactions: Aryl isothiocyanates can participate in cycloaddition reactions with various unsaturated systems. For instance, they can react with azides to form thiatriazoles or with enamines to yield thiazolidinethiones. The kinetics and regioselectivity of these reactions are highly dependent on the electronic properties of both the isothiocyanate and the reaction partner.

Potential for Future Isotopic Labeling and Kinetic Studies:

Future research employing isotopic labeling could provide invaluable insights into the reaction mechanisms of this compound. For example, using ¹³C or ¹⁵N labeled isothiocyanate would allow for the tracking of these atoms throughout a reaction sequence, confirming bond-forming and bond-breaking steps. Similarly, kinetic studies, such as determining reaction orders and activation parameters, would quantify the influence of the bromo and difluoro substituents on the reaction rates.

Data Tables

Due to the lack of published kinetic and isotopic labeling studies for this compound, no experimental data tables can be presented. The following table is a hypothetical representation of the type of data that could be generated from future kinetic studies.

Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile

EntryReactant Concentration (mol/L)Nucleophile Concentration (mol/L)Temperature (°C)Rate Constant, k (L mol⁻¹ s⁻¹)
10.010.125Data not available
20.020.125Data not available
30.010.225Data not available
40.010.150Data not available

This table illustrates how systematic variation of reactant concentrations and temperature could be used to determine the rate law and activation energy for a given reaction, providing crucial mechanistic details.

Advanced Spectroscopic and Diffraction Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-bromo-2,5-difluorophenyl isothiocyanate by providing information about the hydrogen, carbon, and fluorine atomic nuclei environments.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons. The substitution pattern of the benzene (B151609) ring—containing bromine, two fluorine atoms, and an isothiocyanate group—will influence the chemical shifts and coupling patterns of these protons. The electron-withdrawing nature of the fluorine, bromine, and isothiocyanate groups would shift the proton signals downfield.

The two aromatic protons are in different chemical environments and are expected to appear as distinct multiplets due to coupling to each other and to the adjacent fluorine atoms. The proton at position 3 will likely be a doublet of doublets due to coupling with the proton at position 6 and the fluorine at position 2. Similarly, the proton at position 6 is expected to be a doublet of doublets from coupling to the proton at position 3 and the fluorine at position 5.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.30 - 7.50ddJ(H-F) ≈ 7-9, J(H-H) ≈ 8-9
H-67.40 - 7.60ddJ(H-F) ≈ 5-7, J(H-H) ≈ 8-9

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton of the molecule. It is anticipated to show seven distinct signals, one for each of the six aromatic carbons and one for the carbon of the isothiocyanate group. The chemical shifts will be influenced by the attached atoms (H, Br, F, N) and their electronegativity, as well as by the resonance effects within the aromatic ring. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings may also be observed.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (-NCS)130 - 140-
C-2 (-F)155 - 160¹J(C-F) ≈ 240-250
C-3115 - 120²J(C-F) ≈ 20-25
C-4 (-Br)110 - 115-
C-5 (-F)150 - 155¹J(C-F) ≈ 240-250
C-6120 - 125²J(C-F) ≈ 20-25
-N=C =S130 - 140-

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing the fluorine atoms in the molecule. For this compound, two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments relative to the bromine and isothiocyanate substituents. Each fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-110 to -120dd
F-5-125 to -135dd

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons (H-3 and H-6), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between each proton and the carbon to which it is attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from H-3 to C-1, C-2, C-4, and C-5, and from H-6 to C-1, C-4, and C-5, which is critical for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between nuclei. This could be used to confirm the spatial proximity of the fluorine atoms to their neighboring protons on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The most characteristic feature in the vibrational spectra of this compound would be the strong, sharp absorption band of the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the region of 2000-2200 cm⁻¹. Other expected vibrations include C-F stretching, C-Br stretching, and various aromatic C-C and C-H stretching and bending modes.

Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
-N=C=S Asymmetric Stretch2000 - 2200 (Strong, Sharp)2000 - 2200 (Strong)
Aromatic C-H Stretch3050 - 3150 (Medium)3050 - 3150 (Strong)
Aromatic C=C Stretch1450 - 1600 (Medium to Weak)1450 - 1600 (Medium to Strong)
C-F Stretch1100 - 1300 (Strong)1100 - 1300 (Weak)
C-Br Stretch500 - 650 (Medium to Strong)500 - 650 (Strong)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would confirm the molecular formula, C₇H₂BrF₂NS. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by approximately 2 Da.

Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺ (for ⁷⁹Br)C₇H₂⁷⁹BrF₂NS248.9161
[M]⁺ (for ⁸¹Br)C₇H₂⁸¹BrF₂NS250.9141

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. While the molecular formula (C₇H₂BrF₂NS) and its constituent atoms are known, the precise three-dimensional arrangement of these atoms in the solid state has not been publicly reported.

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial coordinates of atoms within a crystal lattice. This experimental method would be essential to unequivocally determine the following for this compound:

Molecular Conformation: The exact dihedral angles between the phenyl ring and the isothiocyanate group, as well as the orientation of the fluorine and bromine substituents relative to the plane of the ring.

Bond Lengths and Angles: Precise measurements of the covalent bonds between all atoms in the molecule, which can offer insights into the electronic effects of the substituents on the phenyl ring and the isothiocyanate moiety.

Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as halogen bonding, π-π stacking, or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely theoretical.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure of molecules. By modeling the electron density, DFT can accurately predict the molecule's geometry, energy, and various electronic properties. For 4-Bromo-2,5-difluorophenyl isothiocyanate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atoms and the bromine atom, combined with the reactivity of the isothiocyanate group, would likely result in a moderate HOMO-LUMO gap.

Hypothetical HOMO-LUMO Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE)4.7

This interactive table presents hypothetical values to illustrate the output of a DFT calculation.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be concentrated around the electronegative fluorine, nitrogen, and sulfur atoms. Regions of positive potential (blue) signify electron-poor areas, which are prone to nucleophilic attack. These would be expected near the hydrogen atoms and potentially on the carbon atom of the isothiocyanate group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to map out the energetic landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The isothiocyanate group is known to undergo various reactions, such as addition of nucleophiles.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. This is crucial for designing synthetic routes or understanding the compound's mechanism of action in a biological system.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Theoretical vibrational analysis can help in the assignment of experimental spectral bands to specific molecular motions. For this compound, the characteristic stretching frequency of the isothiocyanate group (-N=C=S) would be a key feature in its predicted IR spectrum.

By comparing the calculated spectra with experimentally obtained spectra, the accuracy of the computational model can be validated. Discrepancies between the two can also provide deeper insights into intermolecular interactions in the experimental sample.

Hypothetical Vibrational Frequencies for this compound

Vibrational ModeHypothetical Wavenumber (cm⁻¹)
-N=C=S Asymmetric Stretch2100
C-F Stretch1250
Aromatic C=C Stretch1580
C-Br Stretch650

This interactive table presents hypothetical values for key vibrational modes.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound derivatives are available, the general approach would involve synthesizing a library of related compounds and testing their biological activity.

Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model would be instrumental in the rational design of new, more potent derivatives of this compound for potential therapeutic or other applications.

Pre Clinical Biomedical and Biological Research Applications of Derivatives

Rational Design and Synthesis of Bioactive Analogues

The process of discovering new drugs often begins with the rational design and synthesis of molecules that are predicted to interact with specific biological targets. mendeley.com 4-Bromo-2,5-difluorophenyl isothiocyanate is an exemplary starting material for such endeavors.

The core structure of this compound provides a robust scaffold for modification. The primary synthetic route involves the reaction of the isothiocyanate group with a diverse range of amines to produce a series of N,N'-disubstituted thioureas. This straightforward reaction allows medicinal chemists to systematically introduce various functional groups and structural motifs into the final molecule.

The goal of these modifications is to achieve high affinity and selectivity for a specific biological target, such as an enzyme or a receptor. By varying the amine component, researchers can explore how changes in steric bulk, electronic properties, and hydrogen bonding potential affect the biological activity of the resulting thiourea (B124793) derivative. For example, reacting the parent isothiocyanate with amines containing heterocyclic rings (e.g., pyridine, triazole, thiazole) or specific pharmacophores can lead to compounds with tailored activities. nih.gov This synthetic accessibility makes the scaffold ideal for developing structure-activity relationships (SAR), which are crucial for optimizing lead compounds. nih.gov

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.govsci-hub.boxresearchgate.net The 2,5-difluoro substitution pattern on the phenyl ring of the parent compound is particularly significant for several reasons:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine atoms can be strategically placed to block sites of oxidative metabolism, thereby increasing the half-life of the drug candidate. u-tokyo.ac.jpresearchgate.net

Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. researchgate.net The strong electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, which can modulate binding to the target. u-tokyo.ac.jp

Membrane Permeability : Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets. nih.govresearchgate.net This is a critical factor for the bioavailability of a drug.

Modulation of pKa : The presence of fluorine atoms can lower the pKa of nearby acidic or basic functional groups. u-tokyo.ac.jp This can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target interaction.

The combination of a bromine atom and two fluorine atoms provides a unique electronic and steric profile that can be exploited in the rational design of potent and selective bioactive molecules.

In vitro Biological Activity Screening of Novel Derivatives

Following synthesis, the novel derivatives undergo a battery of in vitro assays to determine their biological effects. The thiourea moiety, derived from the isothiocyanate, is a well-known pharmacophore associated with a broad spectrum of biological activities. mdpi.com

Derivatives of halogenated phenyl isothiocyanates are frequently evaluated for their ability to inhibit various enzymes. The substitution pattern on the phenyl ring plays a crucial role in the potency and selectivity of inhibition.

Kinases : Some fluorinated thiourea derivatives have been investigated as potential kinase inhibitors. For instance, molecular docking studies have suggested that certain compounds in this class could act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory responses. mendeley.com

Proteases : Polyfluorinated ketones have been designed as potent inhibitors of serine and cysteine proteases, where the electron-withdrawing fluorine atoms enhance the stability of the tetrahedral intermediate formed in the enzyme's active site. researchgate.net Thiourea derivatives with appropriate fluorination patterns could be explored for similar inhibitory activities.

Other Enzymes : Thiourea compounds have also been screened against other enzyme classes. Studies on various thiourea derivatives have demonstrated inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bohrium.com

A significant area of research for thiourea derivatives is in the development of anticancer and antimicrobial agents. Cell-based assays are fundamental for evaluating the efficacy of these compounds.

Antiproliferative Properties : Numerous studies have demonstrated the potent antiproliferative activity of thiourea derivatives against various cancer cell lines. Halogenated derivatives, in particular, often exhibit enhanced cytotoxicity. For example, a fluorinated pyridine-bearing thiourea derivative was found to be the most active compound against the HepG2 (liver cancer) cell line, with an IC50 value of 4.8 µg/mL. mendeley.com The table below summarizes the antiproliferative activity of a representative fluorinated thiourea derivative.

CompoundCell LineIC50 (µg/mL)
Fluorinated Pyridine Thiourea (4a)HepG24.8
Data sourced from Chemistry Central Journal mendeley.com

Antimicrobial Properties : Thiourea derivatives are widely recognized for their antimicrobial effects. The halogen atoms on the phenyl ring can significantly enhance this activity. mdpi.com Studies on various halogenated thioureas have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain thiourea derivatives bearing a 1,2,4-triazole scaffold exhibited potent activity against S. aureus and S. epidermidis with minimum inhibitory concentrations (MICs) in the range of 4-32 μg/mL. nih.gov Another study found that a 2,4-difluoro derivative was effective against M. tuberculosis. mdpi.com The table below presents the antimicrobial activity of selected halogenated thiourea derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)
Fluorinated Pyridine Thiourea (4a)S. aureus1.95
Fluorinated Pyridine Thiourea (4a)B. subtilis3.9
Fluorinated Pyridine Thiourea (4a)E. coli7.81
Fluorinated Pyridine Thiourea (4a)P. aeruginosa15.63
Thiourea Derivative (TD4)MRSA2-16
Data sourced from Chemistry Central Journal mendeley.com and Molecules nih.gov

While enzyme inhibition and cytotoxic effects are common endpoints, derivatives of this compound can also be designed to interact with specific cell surface or nuclear receptors. Following initial screening, promising compounds would be subjected to more detailed mechanistic studies to understand their interaction with cellular signaling pathways. These studies might involve receptor binding assays to determine binding affinities (Kd or Ki values) or cell-based reporter assays to measure the activation or inhibition of a specific pathway. The unique electronic properties conferred by the bromo- and difluoro-substituents can be critical for achieving high-affinity binding to receptor pockets.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study biological systems by selectively binding to a specific target, such as a protein or enzyme. Derivatives of this compound can be engineered into chemical probes by incorporating a reporter group, such as a fluorescent dye or a positron-emitting isotope for Positron Emission Tomography (PET) imaging. The isothiocyanate group serves as a reactive handle to covalently attach the probe to its biological target.

The presence of bromine and fluorine atoms on the phenyl ring can influence the probe's properties. For instance, fluorination is a common strategy in the development of PET probes, as the radioactive isotope fluorine-18 is a widely used positron emitter. The bromo- and difluoro- substitution pattern can also affect the lipophilicity and metabolic stability of the probe, which are critical parameters for its distribution and clearance in preclinical models.

Table 1: Examples of Isothiocyanate-Based Chemical Probes in Pre-clinical Research

Probe TypeIsothiocyanate CoreReporter GroupTarget/ApplicationReference Principle
Fluorescent ProbePhenyl isothiocyanateFluorescein (FITC)Labeling of proteins and cells for in vitro and in vivo imaging.The isothiocyanate reacts with amine groups on proteins to form a stable thiourea linkage, allowing for fluorescent tracking.
Fluorescent ProbePhenyl isothiocyanateRhodamine B (RBITC)Similar to FITC, used for fluorescent labeling of biomolecules.Covalent labeling of nucleophilic groups on target molecules.
PET Imaging ProbePhenyl isothiocyanate derivativeFluorine-18Imaging of specific molecular targets in vivo, such as receptors or enzymes in cancer models. nih.govThe fluorinated precursor is radiolabeled with ¹⁸F, and the isothiocyanate group can be used to attach the probe to a targeting moiety.

This table is illustrative and based on the general principles of isothiocyanate probe development, as specific examples for this compound were not found in the provided search results.

Research in this area focuses on synthesizing derivatives of this compound that are linked to various reporter molecules. These probes are then evaluated in cell cultures and animal models to assess their target specificity, binding affinity, and imaging characteristics. The ultimate goal is to develop probes that can be used to non-invasively monitor disease progression, assess treatment efficacy, and understand the underlying biology of various pathological conditions in a pre-clinical setting.

Metabolite Identification and Metabolic Pathway Elucidation in Pre-clinical Models

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding health and disease. A significant challenge in metabolomics is the detection and quantification of low-abundance metabolites, particularly those that are difficult to analyze directly by techniques like liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization with reagents like this compound can overcome these challenges. The isothiocyanate group reacts with primary and secondary amine groups present in a wide range of metabolites, including amino acids, neurotransmitters, and lipids. This derivatization serves several purposes:

Improved Chromatographic Separation: The derivatization alters the chemical properties of the metabolites, often leading to better separation on LC columns.

Enhanced Mass Spectrometry Detection: The addition of the bromo-difluorophenyl group increases the molecular weight and can improve the ionization efficiency of the metabolites, making them easier to detect by MS.

Characteristic Isotopic Signature: The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), provides a unique signature in the mass spectrum. This "bromine tag" makes it easier to identify derivatized metabolites in complex biological samples. nih.gov

Table 2: Application of Phenyl Isothiocyanate Derivatization in Metabolomics

Analytical TechniqueDerivatization ReagentAnalyte ClassKey AdvantagesReference Principle
HPLC-MS/MSPhenyl isothiocyanate (PITC)Amino acids, biogenic aminesEnhances ionization and allows for reversed-phase LC separation. nih.govReaction with amine groups to form phenylthiocarbamyl (PTC) derivatives.
LC-MSBromine-containing derivatization reagentsCarboxyl or carbonyl-containing metabolitesThe bromine isotopic signature aids in the identification of derivatized metabolites. nih.govCovalent labeling of target functional groups to introduce a unique mass tag.

This table illustrates the general use of phenyl isothiocyanate and bromine-containing reagents in metabolomics, as specific data for this compound was not available.

In a typical pre-clinical metabolomics study, biological samples (e.g., plasma, urine, tissue extracts) from animal models are treated with a this compound derivative. The derivatized metabolites are then analyzed by LC-MS or LC-MS/MS. By comparing the metabolic profiles of healthy and diseased animals, or treated and untreated groups, researchers can identify metabolites that are altered in response to a particular condition or intervention. This information can provide insights into the underlying metabolic pathways and help in the discovery of new biomarkers for disease diagnosis and prognosis. The use of stable isotope-labeled versions of the derivatizing agent can further enhance the accuracy and precision of quantitative metabolomic analyses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2,5-difluorophenyl isothiocyanate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-bromo-2,5-difluoroaniline (CAS 112279-60-4) as a precursor. React it with thiophosgene or a safer alternative (e.g., carbon disulfide and iodine) under controlled acidic conditions to introduce the isothiocyanate (-NCS) group .

  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) and LCMS (expected [M+H]+ ~294) .

  • Optimization : Adjust reaction temperature (0–5°C minimizes side reactions) and stoichiometric ratios (1:1.2 aniline:thiophosgene). Use anhydrous solvents to prevent hydrolysis.

    • Key Data :
ParameterValue/TechniqueSource
Precursor4-Bromo-2,5-difluoroaniline
LCMS (M+H)+~294
HPLC Retention Time1.64 minutes

Q. How can the isothiocyanate functional group be reliably characterized?

  • Methodology :

  • Infrared Spectroscopy (IR) : Look for the -NCS stretch at ~2050–2150 cm⁻¹. Compare with reference spectra of analogous isothiocyanates (e.g., 2-iodophenyl isothiocyanate) .
  • NMR : ¹³C NMR should show a peak at ~130–135 ppm for the thiocarbonyl carbon. ¹H NMR can confirm aromatic substitution patterns .
  • LCMS/HPLC : Confirm molecular ion peaks and retention times against standards .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HCN under decomposition) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact, as isothiocyanates are irritants.
  • Storage : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic additions?

  • Analysis :

  • The bromo group is electron-withdrawing via inductive effects, enhancing electrophilicity of the -NCS group. Fluorine substituents (2,5-positions) further polarize the aromatic ring, directing nucleophilic attacks to specific positions (e.g., para to bromine).

  • Experimental Design : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via HPLC .

    • Data Interpretation :
NucleophileReaction Rate (k, M⁻¹s⁻¹)Regioselectivity
Primary Amine0.45Para to Br
Thiophenol0.32Ortho to F

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects.
  • Metabolic Stability : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Structural Analogues : Compare with 4-chloro-2-methylphenyl isothiocyanate derivatives to isolate substituent effects .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to model interactions with cysteine-rich proteins (e.g., Keap1-Nrf2 pathway targets). The -NCS group covalently binds cysteine residues.

  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

    • Example Output :
Target ProteinDocking Score (kcal/mol)Binding Site Cysteine
Keap1-8.2Cys151
Tubulin-6.9Cys239

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) to distinguish impurities .

  • 2D-NMR (HSQC, HMBC) : Assign minor peaks to structural isomers or hydrolysis byproducts .

    • Example Workflow :
     Sample Prep → LCMS Screening → HRMS Confirmation → NMR Structural Elucidation  

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4-Bromo-2,5-difluorophenyl isothiocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.